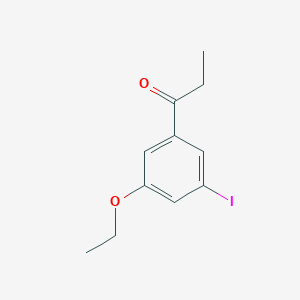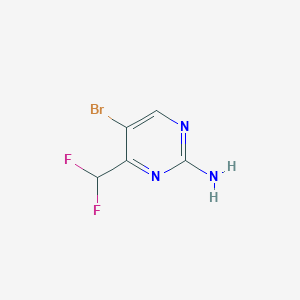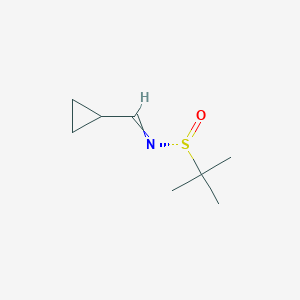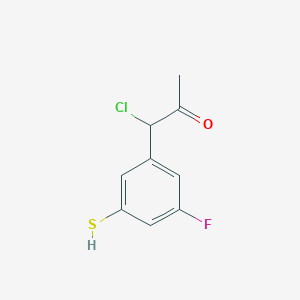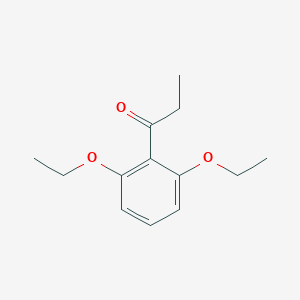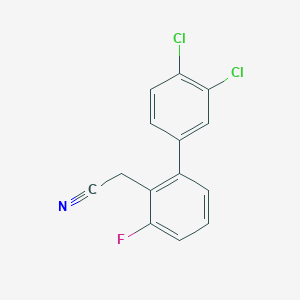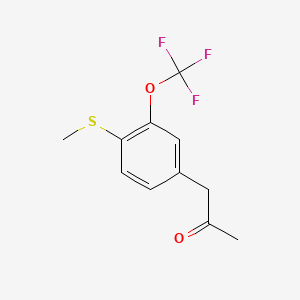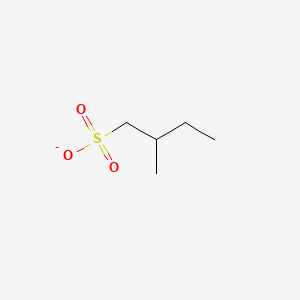
2-Methylbutane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butylmethanesulphonate is an organic compound with the molecular formula C5H12O3S. It is a sulfonate ester derived from methanesulfonic acid and butanol. This compound is known for its applications in organic synthesis and various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
2-Butylmethanesulphonate can be synthesized through the esterification of methanesulfonic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of 2-butylmethanesulphonate involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. The final product is purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
2-Butylmethanesulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water and an acid or base catalyst, 2-butylmethanesulphonate can hydrolyze to form methanesulfonic acid and butanol.
Oxidation: It can be oxidized to form corresponding sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted butyl derivatives.
Hydrolysis: The products are methanesulfonic acid and butanol.
Oxidation: The major product is the corresponding sulfonic acid.
科学研究应用
2-Butylmethanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is utilized in the production of surfactants, detergents, and other specialty chemicals.
作用机制
The mechanism of action of 2-butylmethanesulphonate involves its ability to act as an alkylating agent. It can transfer its butyl group to nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is exploited in various biochemical assays and industrial processes.
相似化合物的比较
Similar Compounds
Methyl Methanesulfonate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl Methanesulfonate: Contains an ethyl group instead of a butyl group.
Propyl Methanesulfonate: Contains a propyl group instead of a butyl group.
Uniqueness
2-Butylmethanesulphonate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its reactivity and solubility differ from those of its shorter-chain analogs, making it suitable for specific applications in organic synthesis and industrial processes.
属性
分子式 |
C5H11O3S- |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
2-methylbutane-1-sulfonate |
InChI |
InChI=1S/C5H12O3S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8)/p-1 |
InChI 键 |
DPXABRZASYWNOE-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



